molecular formula C19H19FN4OS B5855123 2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole

2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole

Cat. No. B5855123
M. Wt: 370.4 g/mol
InChI Key: FSWWSPNJXPDDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of 2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by modulating specific molecular pathways involved in disease progression.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole in lab experiments is its high potency and selectivity towards specific molecular targets. However, the compound may also exhibit off-target effects, which can complicate data interpretation.

Future Directions

Several future directions can be explored in the field of 2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole research. These include investigating the compound's potential in combination with other drugs, exploring its effects on different disease models, and optimizing its pharmacokinetic properties for clinical translation. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential biomarkers for patient stratification.
In conclusion, this compound is a promising chemical compound that has shown potential in various preclinical studies. Its high potency and selectivity towards specific molecular targets make it an attractive candidate for further research in the field of drug discovery.

Synthesis Methods

The synthesis of 2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole involves the reaction of 2-mercapto-1H-benzimidazole with 2-(2-oxoethyl)-4-(2-fluorophenyl)piperazine in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired product with high purity.

Scientific Research Applications

The potential therapeutic applications of 2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole have been extensively studied in various preclinical models. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4OS/c20-14-5-1-4-8-17(14)23-9-11-24(12-10-23)18(25)13-26-19-21-15-6-2-3-7-16(15)22-19/h1-8H,9-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWWSPNJXPDDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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